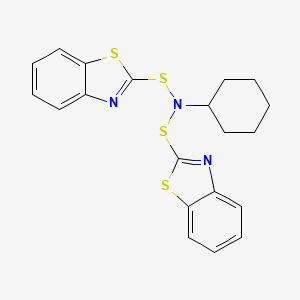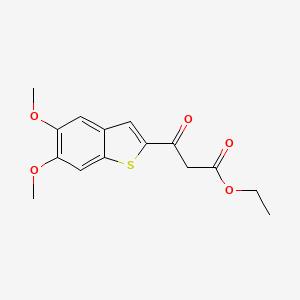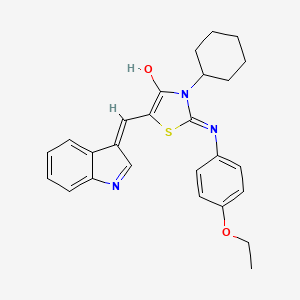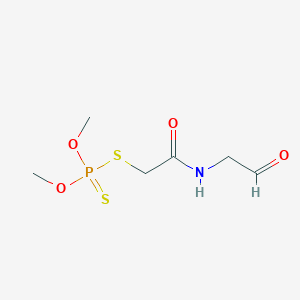![molecular formula C17H17N3O2 B13824761 N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method, however, has a low total yield due to its multistage process. Alternative methods include the use of nitroalkenes, N,N-dimethylglyoxylamide, or cross-coupling reactions .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often involves multicomponent reactions, which allow for the synthesis of a wide range of products in a single synthetic stage with high yields . This approach avoids the complex sequence of multistage syntheses, making it more practical for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,5-a]pyridine derivatives are known to act as π-accepting carbene ligands, which can influence various biochemical pathways . These interactions can lead to the modulation of cellular processes, making the compound valuable for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide include:
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
3-bromoimidazo[1,2-a]pyridines: Compounds with varied medicinal applications.
Uniqueness
This compound stands out due to its unique chemical structure, which allows for versatile applications in different fields. Its ability to act as a π-accepting carbene ligand further enhances its potential for therapeutic and industrial uses .
Propriétés
Formule moléculaire |
C17H17N3O2 |
|---|---|
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
N-(2-imidazo[1,5-a]pyridin-3-ylethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H17N3O2/c21-17(13-22-15-7-2-1-3-8-15)18-10-9-16-19-12-14-6-4-5-11-20(14)16/h1-8,11-12H,9-10,13H2,(H,18,21) |
Clé InChI |
OIUONVYFDQRZHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NCCC2=NC=C3N2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)




![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)


![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)

